molecular formula C8H5BrClF3O B8183468 1-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)benzene

1-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8183468
M. Wt: 289.47 g/mol
InChI Key: QLCXNGPVJALBSV-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and trifluoroethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)benzene can be achieved through several synthetic routes. One common method involves the electrophilic substitution reaction of 1-bromo-2-chlorobenzene with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions typically include the use of a strong acid, such as sulfuric acid, to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The trifluoroethoxy group can undergo oxidation under specific conditions, leading to the formation of corresponding carbonyl compounds.

    Reduction Reactions: The aromatic ring can be reduced using reagents such as lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)benzene exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding interactions with target proteins, influencing their activity and function. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

1-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)benzene can be compared with other halogenated aromatic compounds, such as:

    1-Bromo-2-chlorobenzene: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.

    1-Bromo-3-chlorobenzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

    1-Bromo-4-chlorobenzene: Another isomer with distinct chemical behavior due to the position of the substituents.

The presence of the trifluoroethoxy group in this compound imparts unique properties, such as increased electron-withdrawing effects and enhanced stability, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-5-2-1-3-6(7(5)10)14-4-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCXNGPVJALBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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